molecular formula C20H32O7 B14438906 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- CAS No. 76377-04-3

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-

Cat. No.: B14438906
CAS No.: 76377-04-3
M. Wt: 384.5 g/mol
InChI Key: PTJWVJSNOQCYIJ-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is a complex organic compound known for its unique structure and properties. It is a type of crown ether, specifically 18-crown-6, which is widely used in various chemical applications due to its ability to form stable complexes with metal cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions typically require a controlled environment to ensure the formation of the desired crown ether structure.

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene oxide. This method is preferred due to its efficiency and scalability . The compound can be purified by distillation or recrystallization from hot acetonitrile, ensuring high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- involves its ability to form stable complexes with metal cations. This is due to the presence of multiple oxygen atoms in its structure, which can coordinate with metal ions. The compound acts as a ligand, binding to metal cations and stabilizing them in solution . This property is particularly useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is unique due to its specific structure, which allows it to form highly stable complexes with metal cations. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Properties

CAS No.

76377-04-3

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C20H32O7/c1-2-4-19(5-3-1)16-26-18-20-17-25-13-12-23-9-8-21-6-7-22-10-11-24-14-15-27-20/h1-5,20H,6-18H2

InChI Key

PTJWVJSNOQCYIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)COCC2=CC=CC=C2

Origin of Product

United States

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